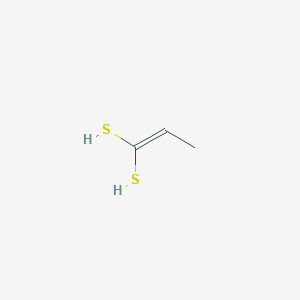
Prop-1-ene-1,1-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-ene-1,1-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to the first carbon of a propene molecule. This compound is a member of the thiol family, known for their strong and often unpleasant odors. Thiols are sulfur analogs of alcohols, where the oxygen atom is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prop-1-ene-1,1-dithiol can be synthesized through various methods. One common approach involves the reaction of propene with hydrogen sulfide in the presence of a catalyst. Another method includes the addition of thiol groups to propene using thiol-ene click chemistry, which is a highly efficient and regioselective reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where propene is reacted with hydrogen sulfide under controlled conditions. Catalysts such as transition metal sulfides are often used to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Prop-1-ene-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides in the presence of oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioesters, thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Prop-1-ene-1,1-dithiol is used in organic synthesis as a building block for more complex molecules. It is also employed in the preparation of thioesters and thioethers, which are valuable intermediates in various chemical reactions .
Biology: In biological research, thiols are important for studying redox reactions and the role of sulfur-containing compounds in cellular processes. This compound can be used as a model compound to investigate these phenomena .
Medicine: Thiols have potential therapeutic applications due to their antioxidant properties. This compound may be explored for its ability to scavenge free radicals and protect cells from oxidative damage .
Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in the manufacture of rubber and plastics .
Wirkmechanismus
The mechanism of action of prop-1-ene-1,1-dithiol involves its ability to donate and accept electrons due to the presence of thiol groups. This makes it a versatile compound in redox reactions. The thiol groups can form disulfide bonds, which are crucial in stabilizing the structure of proteins and other macromolecules .
Molecular Targets and Pathways:
Redox Reactions: this compound participates in redox reactions, influencing the redox state of cells and tissues.
Protein Stabilization: The formation of disulfide bonds helps in maintaining the structural integrity of proteins.
Vergleich Mit ähnlichen Verbindungen
Propane-1,3-dithiol: Similar to prop-1-ene-1,1-dithiol but with thiol groups on the first and third carbons.
Ethane-1,2-dithiol: Contains two thiol groups on adjacent carbons.
Butane-1-thiol: A thiol with a longer carbon chain.
Uniqueness: this compound is unique due to the positioning of its thiol groups on the same carbon, which imparts distinct chemical properties and reactivity compared to other thiols. This unique structure allows for specific applications in synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
111900-12-0 |
|---|---|
Molekularformel |
C3H6S2 |
Molekulargewicht |
106.21 g/mol |
IUPAC-Name |
prop-1-ene-1,1-dithiol |
InChI |
InChI=1S/C3H6S2/c1-2-3(4)5/h2,4-5H,1H3 |
InChI-Schlüssel |
LTXFOYBHWPNWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


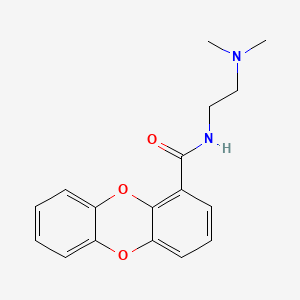
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
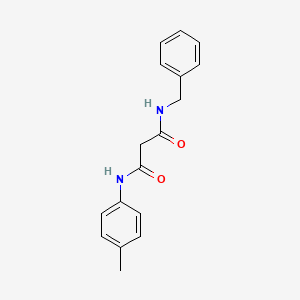


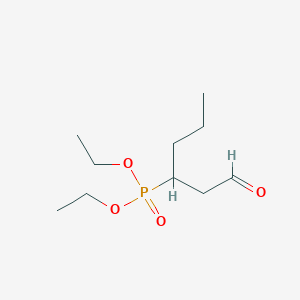
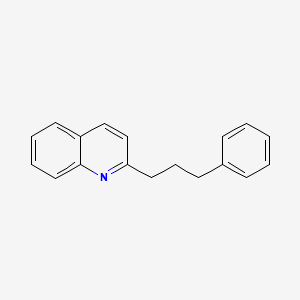
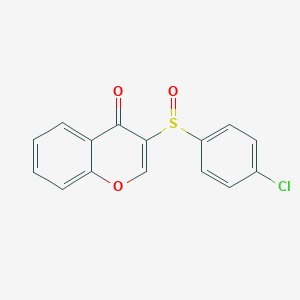
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
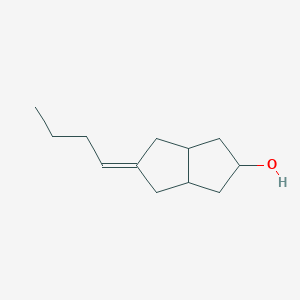
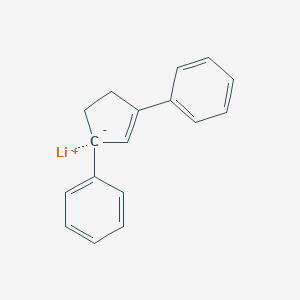
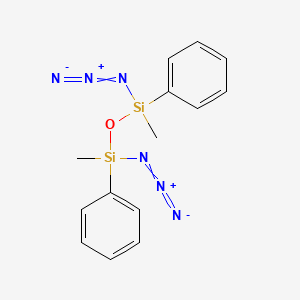
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
